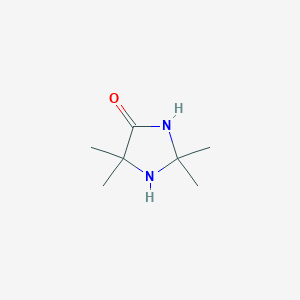

2,2,5,5-Tetramethylimidazolidin-4-one

Description

Properties

IUPAC Name |

2,2,5,5-tetramethylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(2)5(10)8-7(3,4)9-6/h9H,1-4H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZUKDFGVNBSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074959 | |

| Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16256-42-1 | |

| Record name | 2,2,5,5-Tetramethyl-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16256-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016256421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dibenzylamine Intermediate Route

Source details a multistep protocol starting with 1-chloro-2-propanone and dibenzylamine. The reaction proceeds via nucleophilic substitution in dimethylformamide (DMF) with triethylamine (TEA) as a base, forming (dibenzylamino)-2-propanone. Subsequent treatment with ammonium carbonate and potassium cyanide in aqueous ethanol induces cyclization to yield 5-[(dibenzylamino)methyl]-5-methyl-2,4-imidazolidinedione. Final hydrogenation over 10% Pd/C under 60 psi H₂ removes benzyl groups, producing TMIO with 78% overall yield (Scheme 1).

Key Parameters :

-

Temperature: Ambient for substitution, 25°C for cyclization

-

Catalysts: Pd/C (10 wt%)

-

Solvent System: DMF → Ethanol/Water (1:1)

Ammonium Carbonate-Mediated Ring Closure

Cyanide-Assisted Cyclization

A modified approach in Source employs potassium cyanide (KCN) as a nucleophilic catalyst. Here, 1-chloro-2-propanone reacts with dibenzylamine to form a diketone intermediate, which undergoes cyclization in the presence of (NH₄)₂CO₃ and KCN. This method achieves 85% purity after recrystallization from 95% ethanol, though residual cyanide necessitates rigorous washing.

Mechanistic Insight :

-

KCN facilitates enolate formation, accelerating intramolecular amidation.

-

Ammonium carbonate acts as a weak base, deprotonating intermediates to drive ring closure.

Polyamine Backbone Functionalization

MTMIO Derivatization

Source highlights the synthesis of 3-methylol-2,2,5,5-tetramethylimidazolidin-4-one (MTMIO) via hydroxymethylation of TMIO. Formaldehyde reacts with TMIO under basic conditions (pH 9–10) to install the hydroxymethyl group, achieving 92% conversion. Although this targets MTMIO, the procedure underscores TMIO’s reactivity as a scaffold for further modifications.

Reaction Conditions :

-

Temperature: 60°C

-

Base: Sodium carbonate (Na₂CO₃)

-

Stoichiometry: 1:1.2 (TMIO:Formaldehyde)

Comparative Analysis of Synthetic Routes

Critical Observations :

-

Catalyst Efficiency : Pd/C enables selective debenzylation but adds cost due to catalyst recovery.

-

Byproduct Management : Cyanide-based routes require extensive quenching with FeSO₄ or activated carbon.

-

Scalability : Ammonium carbonate methods are preferable for industrial-scale synthesis due to low reagent toxicity.

Mechanistic and Kinetic Considerations

Ring-Closure Kinetics

The rate-determining step in TMIO synthesis involves intramolecular nucleophilic attack by the amine on the carbonyl carbon. Source corroborates this through kinetic studies, showing pseudo-first-order behavior with respect to diketone intermediates. Activation energies range from 45–60 kJ/mol, depending on substituent steric effects.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) accelerate cyclization by stabilizing transition states through dipole interactions. However, Source notes that ethanol/water mixtures reduce side reactions like oligomerization, achieving higher regioselectivity.

Industrial Applications and Challenges

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethylimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: It can be reduced to yield amine derivatives.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.

Scientific Research Applications

Chemistry

TMIO serves as a catalyst and solvent in organic synthesis. Its properties facilitate several types of chemical reactions:

- Cyclization : TMIO can promote the formation of cyclic compounds.

- Rearrangement : It aids in the structural reorganization of molecules.

- Oxidation : TMIO can be involved in oxidation reactions, leading to various derivatives.

Chemical Reactions Analysis

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts TMIO to imidazolidinone derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Reduces TMIO to amine derivatives | Lithium aluminum hydride |

| Substitution | Substitutes methyl groups with other functional groups | Chlorine, bromine |

Biology

In biological applications, TMIO is utilized for:

- Synthesis of Biologically Active Molecules : It acts as a building block for various pharmaceuticals.

- Stabilizing Agent : TMIO is employed in biochemical assays to stabilize reactive intermediates.

Medicine

TMIO functions as an intermediate in the production of pharmaceuticals, particularly those containing imidazolidinone moieties. Its role is crucial in synthesizing drugs that exhibit therapeutic effects against various diseases.

Industry

TMIO finds applications in manufacturing polymers and resins. Its incorporation into these materials enhances their stability and performance characteristics. Notably, TMIO-based N-halamines have shown potential as biocidal agents in:

- Water Disinfection : Its stability makes it suitable for disinfecting large bodies of water.

- Antimicrobial Textiles : Grafting TMIO onto fabrics creates durable antimicrobial surfaces.

- Food Processing Sanitation : The efficacy of TMIO derivatives against pathogens emphasizes their utility in food safety.

Antimicrobial Textiles

A study explored the synthesis and application of 3-methylol-2,2,5,5-tetramethyl-imidazolidin-4-one (MTMIO) to develop durable antimicrobial textiles. The research highlighted MTMIO's effectiveness against common pathogens and its potential for use in healthcare settings .

Water Disinfection

Research has indicated that TMIO-based N-halamines can replace traditional disinfectants like chlorine in swimming pools and other water treatment facilities due to their enhanced stability and biocidal properties .

Synthesis of Pharmaceuticals

TMIO has been employed as a key intermediate in synthesizing various pharmaceutical compounds, showcasing its versatility and importance in medicinal chemistry .

Mechanism of Action

The mechanism by which 2,2,5,5-Tetramethylimidazolidin-4-one exerts its effects involves its ability to participate in various chemical reactions due to its stable imidazolidinone ring structure. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions facilitate the formation of stable complexes, which can then undergo further chemical transformations .

Comparison with Similar Compounds

Positional Isomers: 2,2,3,5-Tetramethylimidazolidin-4-one

The positional isomer 2,2,3,5-tetramethylimidazolidin-4-one (1a) differs in the placement of methyl groups, which reduces symmetry. This structural variation impacts its reactivity and utility in synthetic protocols. For example, (S)-2,2,3,5-tetramethylimidazolidin-4-one has been employed as a chiral auxiliary in photocatalytic perfluoroalkenylation reactions due to its stereochemical stability . In contrast, the 2,2,5,5 isomer’s symmetry may enhance its thermal stability and solubility in polar solvents like dimethylformamide (DMF) .

Fluorinated Analogs: Trifluoromethyl-Substituted Derivatives

Fluorinated analogs such as 2,2,5,5-tetrakis(trifluoromethyl)-4-imidazolidinone (13) and 4-amino-2,2,5,5-tetrakis(chlorodifluoromethyl)-3-imidazoline (9) exhibit distinct electronic and steric properties. The electron-withdrawing trifluoromethyl groups increase electrophilicity, making these compounds suitable for high-performance materials and fluorinated polymer synthesis . However, their synthesis is more complex, requiring hexafluoroacetone and specialized conditions, unlike the straightforward preparation of the non-fluorinated tetramethyl derivative .

Heterocyclic Variants: Oxazolidinones and Dihydrofurans

- Oxazolidinones: The reaction of hexafluoroacetone with sodium cyanide yields 2,2,5,5-tetrakis(trifluoromethyl)-4-oxazolidinone, which replaces the imidazolidinone’s nitrogen with oxygen. This substitution alters hydrogen-bonding capacity and reduces basicity, limiting its use in coordination chemistry compared to nitrogen-containing analogs .

- Dihydrofurans: Compounds like 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (C28H20Br2O) share a five-membered ring but lack the imidazolidinone’s amide functionality. Their fully substituted carbon framework enhances rigidity, as evidenced by crystallographic studies, but limits functional group versatility .

Comparative Data Table

Key Research Findings

Synthetic Scalability : The tetramethylimidazolidin-4-one’s synthesis is more industrially viable than fluorinated analogs, which require costly reagents and harsh conditions .

Steric and Electronic Effects : Fluorinated derivatives exhibit enhanced thermal stability but reduced nucleophilicity compared to the methyl-substituted parent compound .

Symmetry and Reactivity : The 2,2,5,5-tetramethyl isomer’s symmetry likely contributes to its preferential use in asymmetric catalysis over less symmetric isomers .

Biological Activity

2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) is an organic compound recognized for its diverse applications in chemistry and biology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

TMIO is characterized by its molecular formula and features a five-membered imidazolidinone ring with four methyl substituents. This unique structure contributes to its stability and reactivity in various chemical environments.

Antimicrobial Properties

TMIO has been extensively studied for its antimicrobial properties. Research indicates that TMIO derivatives, particularly N-halamine functionalized compounds, exhibit significant biocidal activity against a range of microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Efficacy of TMIO Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| TMIO | E. coli | 15.6 µg/mL | |

| MTMIO | Staphylococcus aureus | 1.1 µg/mL | |

| MTMIO | Klebsiella pneumoniae | 4.5 µg/mL |

These studies demonstrate that TMIO and its derivatives can effectively inhibit the growth of pathogenic bacteria at low concentrations, making them suitable candidates for applications in antimicrobial textiles and food equipment coatings.

The antimicrobial action of TMIO is primarily attributed to its ability to release chlorine when functionalized as an N-halamine. This release leads to oxidative damage to microbial cell membranes and intracellular components, ultimately resulting in cell death.

Figure 1: Mechanism of Action of TMIO Derivatives

- Chlorine Release : Upon activation by moisture or heat, TMIO derivatives release chlorine.

- Cell Membrane Disruption : Chlorine interacts with lipid membranes, causing structural damage.

- Inhibition of Cellular Processes : Disruption leads to the cessation of metabolic processes within the microorganism.

Study 1: Antimicrobial Textiles

In a study examining the application of TMIO in antimicrobial textiles, researchers synthesized a polymer gel containing TMIO derivatives. The gel demonstrated a log reduction in bacterial counts (up to 4.54 logs) against E. coli after exposure for 8 hours, indicating high efficacy in real-world applications .

Study 2: Food Equipment Coatings

Another study focused on the use of TMIO-based coatings for food equipment. The coatings showed significant antibacterial properties against common foodborne pathogens such as Salmonella and Listeria, highlighting the potential for enhancing food safety through antimicrobial surfaces .

Applications

The versatility of TMIO extends beyond antimicrobial applications:

- Pharmaceuticals : Used as an intermediate in drug synthesis due to its stability and reactivity.

- Industrial Materials : Employed in the production of polymers and resins that require enhanced durability and biocidal properties.

- Biochemical Assays : Acts as a stabilizing agent in various biochemical assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.